5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC15794407
Molecular Formula: C18H19N3OS
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3OS |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 3-[(4-ethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H19N3OS/c1-3-14-6-10-16(11-7-14)22-12-17-19-20-18(23)21(17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | RXKKSNLOEVCJJS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-[(4-ethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione, reflects its intricate architecture. Key structural components include:
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A 1,2,4-triazole core substituted at positions 3, 4, and 5.
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A 4-ethylphenoxymethyl group at position 3.
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A p-tolyl (4-methylphenyl) group at position 4.
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A thione (-S) functional group at position 5.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 325.4 g/mol | |
| CAS Registry Number | 917748-20-0 | |
| Purity Specification | ≥95% |
The presence of both electron-donating (methyl, ethylphenoxy) and electron-withdrawing (thione) groups creates a polarizable framework capable of diverse non-covalent interactions .
Stereoelectronic Properties
The 1,2,4-triazole ring exhibits aromaticity stabilized by delocalized π-electrons, while the thione group introduces tautomeric possibilities between thiol and thione forms. Computational modeling of analogous triazoles suggests that the p-tolyl and 4-ethylphenoxy substituents enhance hydrophobic interactions, potentially favoring binding to biological targets or organic matrices .
Synthesis and Manufacturing
Challenges in Optimization
Key hurdles include:
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Regioselectivity: Ensuring precise substitution at positions 3, 4, and 5 during multi-step synthesis.
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Yield Maximization: Scaling reactions while minimizing side products like disulfide derivatives from thiol oxidation .
Applications in Research
Biochemical Probes
The compound’s triazole-thione motif is structurally analogous to enzyme inhibitors targeting metalloproteases or kinases. For example, thione groups may chelate metal ions in catalytic sites, while aromatic substituents occupy hydrophobic pockets .
Materials Science
In polymer chemistry, such triazoles serve as crosslinking agents or stabilizers due to their thermal resilience and radical-scavenging potential. The p-tolyl group enhances compatibility with aromatic polymers like polystyrene.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: and NMR confirm substituent integration and electronic environments. For instance, the thione proton typically resonates near δ 13–14 ppm .
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 325.4 [M+H] .
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, leveraging the compound’s strong absorbance from conjugated π-systems .
| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Toxicity | Category 3 |
Precautions
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats are mandatory.
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Ventilation: Use fume hoods to avoid inhalation of particulate matter .
Future Research Directions
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Synthetic Innovation: Developing one-pot methodologies to streamline production.
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Biological Screening: Testing against cancer cell lines or antimicrobial assays to identify therapeutic potential.
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Computational Modeling: Predicting binding affinities for target proteins via molecular docking simulations.
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